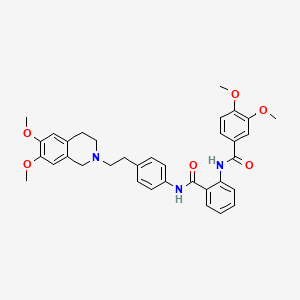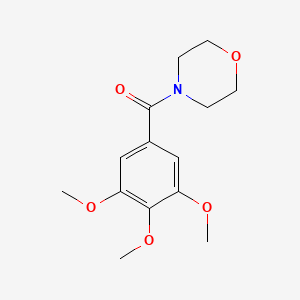
曲美他嗪
概述
描述
科学研究应用
化学: 用作有机合成中的试剂,以及反应机理研究中的模型化合物。
生物学: 研究其对细胞过程的影响及其作为生化工具的潜力。
医学: 主要用作镇静剂和安眠药,用于治疗焦虑.
工业: 用于生产药物,以及作为合成其他化合物的中间体。
作用机制
三甲氧基苯甲酰吗啉的确切作用机制尚不清楚 . 据信它通过与大脑中的神经递质系统相互作用来发挥其作用,从而导致其镇静和安眠特性 . 所涉及的分子靶标和途径仍在研究中。
类似化合物:
三甲氧苄胺: 另一种用于其抗缺血作用的化合物.
吗啉衍生物: 具有吗啉部分并表现出类似药理作用的化合物。
三甲氧基苯甲酰吗啉的独特性: 三甲氧基苯甲酰吗啉由于其特定的化学结构而独一无二,其中包括 3,4,5-三甲氧基苯基基团和吗啉部分。 这种组合赋予了独特的药理特性,使其有效地用作镇静剂和安眠药 .
安全和危害
未来方向
准备方法
合成路线和反应条件: 三甲氧基苯甲酰吗啉是通过在氢氧化钠存在下使 3,4,5-三甲氧基苯甲酰氯与吗啉反应而合成的 . 反应过程如下:
3,4,5-三甲氧基苯甲酰氯的形成: 这通常是通过使 3,4,5-三甲氧基苯甲酸与亚硫酰氯 (SOCl2) 反应来制备的。
与吗啉的反应: 然后使 3,4,5-三甲氧基苯甲酰氯在氢氧化钠存在下与吗啉反应,形成三甲氧基苯甲酰吗啉。
工业生产方法: 三甲氧基苯甲酰吗啉的工业生产遵循相同的合成路线,但规模更大,以适应更大的产量。 反应条件经过优化,以确保最终产品的产率和纯度高。
化学反应分析
反应类型: 三甲氧基苯甲酰吗啉会发生各种化学反应,包括:
氧化: 三甲氧基苯甲酰吗啉可以被氧化形成相应的氧化物。
还原: 还原反应可以将三甲氧基苯甲酰吗啉转化为其还原形式。
取代: 三甲氧基苯甲酰吗啉可以进行亲核取代反应。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 之类的还原剂。
取代: 亲核取代反应通常涉及氢氧化钠 (NaOH) 和氢氧化钾 (KOH) 等试剂。
主要形成的产物:
氧化: 三甲氧基苯甲酰吗啉的氧化衍生物。
还原: 三甲氧基苯甲酰吗啉的还原形式。
取代: 根据所用亲核试剂的不同,形成取代衍生物。
属性
IUPAC Name |
morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOEFLBOSSYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023713 | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-41-6 | |
| Record name | Trimetozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetozine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31EPT7G9PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Trimetozine and its potential therapeutic applications?
A1: While the exact mechanism of action of Trimetozine remains unclear, preliminary research suggests it might possess anxiolytic properties [, ]. A newly synthesized analogue, LQFM289, derived from molecular hybridization of Trimetozine with Butylatedhydroxytoluene (BHT), has demonstrated promising results in early trials for anxiety treatment []. This suggests that Trimetozine's therapeutic potential might stem from its antioxidant properties, possibly by mitigating oxidative stress, a factor implicated in various psychological disorders []. Further research is necessary to fully elucidate its mechanism of action and confirm its therapeutic benefits.
Q2: What is the structural characterization of Trimetozine?
A2: Although specific spectroscopic data is limited in the provided research, Trimetozine's molecular formula is C14H19NO4 [].
Q3: Can you describe the process of Trimetozine purification using liquid-liquid extraction?
A3: Liquid-liquid extraction serves as a crucial step in the purification of Trimetozine [, ]. Researchers have developed a three-stage countercurrent liquid-liquid extraction platform to separate Trimetozine from impurities using a washing solvent []. This platform allows for precise control of various parameters, including flow rates, temperature, and stirring speed. Inline IR sensors and Partial Least Squares models are employed to monitor and quantify the partitioning of different analytes during the extraction process [].
Q4: Are there any computational studies investigating Trimetozine and its analogues?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of LQFM289, a novel Trimetozine analogue []. These calculations revealed structural similarities between LQFM289 and its precursor molecules, Trimetozine and BHT, suggesting a potential relationship between the electronic structure and the compound's pharmacophoric performance [].
Q5: What analytical techniques are employed to study Trimetozine?
A5: Several analytical methods have been used in Trimetozine research. Gas chromatography has been employed to simultaneously determine the glucuronides of Trimetozine in human urine []. Additionally, electrochemical techniques, specifically voltammetry, have been utilized to study the redox properties of LQFM289 []. Further research is needed to explore and validate additional analytical methods for characterizing and quantifying Trimetozine and its metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)
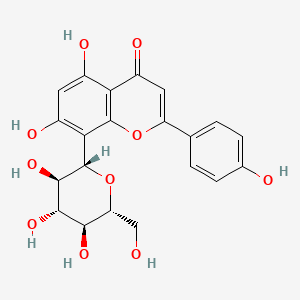
![[(2R)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(phenylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B1683573.png)
![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)

![4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B1683579.png)
![(NZ)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide](/img/structure/B1683582.png)

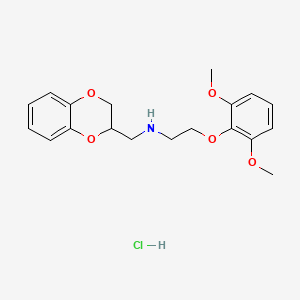

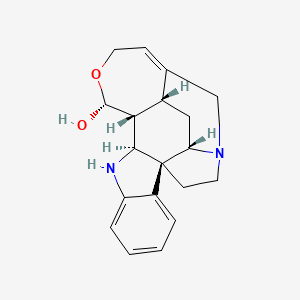
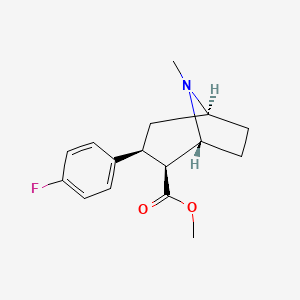
![(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0^{3,15}.0^{4,12}.0^{7,11}.0^{19,27}.0^{21,26}]octacosa-1(28),17,19,21,23,25-hexaen-8-ol](/img/structure/B1683591.png)
